molecular formula C25H27FN2O2 B5235505 1-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol

1-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol

货号 B5235505
分子量: 406.5 g/mol
InChI 键: NZUWFQOCDSQUKS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol is a chemical compound that has gained significant attention in scientific research. It is commonly known as AZD-7325 and belongs to the class of compounds known as positive allosteric modulators (PAMs) of the GABAA receptor. In

作用机制

AZD-7325 acts as a positive allosteric modulator of the GABAA receptor, which is a ligand-gated ion channel that is activated by the neurotransmitter GABA. By binding to a specific site on the receptor, AZD-7325 enhances the effects of GABA, leading to increased inhibition of neuronal activity. This results in anxiolytic, sedative, and hypnotic effects, making it a potential therapeutic agent for various neuropsychiatric disorders.
Biochemical and Physiological Effects:
AZD-7325 has been shown to have anxiolytic, sedative, and hypnotic effects in preclinical studies. It has also been shown to enhance the effects of anesthetics, making it a potential agent for use in anesthesia. In addition, AZD-7325 has been shown to have minimal effects on cognitive function and memory, making it a potentially safer alternative to other anxiolytic and sedative agents.

实验室实验的优点和局限性

One advantage of AZD-7325 is its selectivity for the GABAA receptor, which reduces the risk of off-target effects. In addition, its favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, make it a potentially useful therapeutic agent. However, one limitation of AZD-7325 is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 system. This may limit its use in patients taking other medications that are metabolized by the same system.

未来方向

There are several potential future directions for research on AZD-7325. One area of interest is its potential use in the treatment of alcohol use disorder, as it has been shown to reduce alcohol consumption in preclinical studies. Additionally, further research is needed to determine its safety and efficacy in clinical trials for various neuropsychiatric disorders. Finally, there is potential for the development of novel compounds based on the structure of AZD-7325, which may have improved pharmacokinetic and pharmacodynamic properties.
In conclusion, AZD-7325 is a promising compound with potential therapeutic applications in various neuropsychiatric disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several potential future directions for research on this compound.

合成方法

The synthesis of AZD-7325 involves several steps, including the preparation of the starting material, the coupling of the intermediate compound, and the final cyclization step. The starting material is 1-bromo-4-fluorobenzene, which is reacted with piperazine to form 4-(2-fluorophenyl)-1-piperazine. This intermediate is then coupled with 4-((4-(trifluoromethyl)phenyl)ethynyl)benzoic acid to form 1-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol.

科学研究应用

AZD-7325 has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including anxiety, depression, and insomnia. It has shown promising results in preclinical studies and is currently undergoing clinical trials. In addition, AZD-7325 has also been studied for its potential use as an anesthetic, as it enhances the effects of GABA, a neurotransmitter that plays a crucial role in the inhibition of neuronal activity.

属性

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[4-[2-(1-hydroxycyclohexyl)ethynyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2O2/c26-22-6-2-3-7-23(22)27-16-18-28(19-17-27)24(29)21-10-8-20(9-11-21)12-15-25(30)13-4-1-5-14-25/h2-3,6-11,30H,1,4-5,13-14,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUWFQOCDSQUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。